molecular formula C15H21FN2O3S B5072014 2-fluoro-5-piperidin-1-ylsulfonyl-N-propan-2-ylbenzamide

2-fluoro-5-piperidin-1-ylsulfonyl-N-propan-2-ylbenzamide

Cat. No.: B5072014
M. Wt: 328.4 g/mol
InChI Key: LCSDREZTOCNFMU-UHFFFAOYSA-N
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Description

2-fluoro-5-piperidin-1-ylsulfonyl-N-propan-2-ylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorine atom, a piperidine ring, and a sulfonyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-piperidin-1-ylsulfonyl-N-propan-2-ylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the fluorination of a benzene derivative, followed by the introduction of the piperidine and sulfonyl groups through nucleophilic substitution reactions. The final step usually involves the formation of the amide bond under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-piperidin-1-ylsulfonyl-N-propan-2-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-fluoro-5-piperidin-1-ylsulfonyl-N-propan-2-ylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-5-piperidin-1-ylsulfonyl-N-propan-2-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-5-(1-piperidinylsulfonyl)-N-1,3,4-thiadiazol-2-ylbenzamide
  • 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide

Uniqueness

2-fluoro-5-piperidin-1-ylsulfonyl-N-propan-2-ylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the piperidine ring contributes to its binding affinity for various molecular targets.

Properties

IUPAC Name

2-fluoro-5-piperidin-1-ylsulfonyl-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3S/c1-11(2)17-15(19)13-10-12(6-7-14(13)16)22(20,21)18-8-4-3-5-9-18/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSDREZTOCNFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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